molecular formula C26H21N3O3 B2930660 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866342-48-5

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No. B2930660
CAS RN: 866342-48-5
M. Wt: 423.472
InChI Key: LFHJBMVTPNFDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H21N3O3 and its molecular weight is 423.472. The purity is usually 95%.
BenchChem offers high-quality 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for synthesizing pyrazolo[4,3-c]quinoline derivatives, highlighting the compound's relevance in chemical synthesis. For instance, Pawlas et al. (2000) demonstrated the synthesis of 1-hydroxy-substituted pyrazoloquinolines from 1-benzyloxypyrazole, showcasing a method to establish the pyridine B-ring in the terminal step (Pawlas, Vedsø, Jakobsen, Huusfeldt, & Begtrup, 2000). Similarly, Bänziger et al. (2000) presented a practical, large-scale synthesis approach for a related octahydrobenzo[g]quinoline derivative, emphasizing the compound's significance for pharmaceutical development (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Potential Biological Applications

Several studies have explored the biological applications of quinoline derivatives, indicating potential medical and pharmaceutical uses. For example, research on isoxazolequinoxaline derivatives has been conducted to evaluate their anti-cancer properties through synthesis, crystal structure analysis, and docking studies, suggesting these compounds could serve as promising leads for drug development (Abad et al., 2021).

Pharmaceutical Building Blocks

Isoindolinone derivatives, identified for their significance in medicinal chemistry, have been synthesized through copper(II)-catalyzed tandem reactions. Such compounds exhibit protective effects against hypoxia and inhibit enzymes critical for DNA replication in bacteria, indicating their potential as pharmaceutical building blocks (Xuetong et al., 2012).

properties

IUPAC Name

5-(4-methoxyphenyl)-8-[(4-methylphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-16-3-5-17(6-4-16)13-29-14-21-25(18-7-9-19(30-2)10-8-18)27-28-26(21)20-11-23-24(12-22(20)29)32-15-31-23/h3-12,14H,13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJBMVTPNFDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.